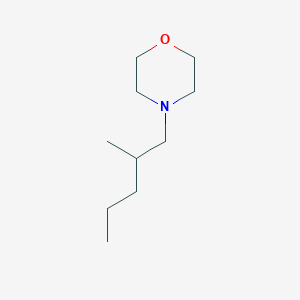
4-(2-Methylpentyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylpentyl)morpholine, also known as MPM, is a chemical compound that belongs to the class of morpholines. It is a colorless liquid with a boiling point of 210°C. MPM is widely used in scientific research due to its unique properties. It is a versatile compound that has a wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The exact mechanism of action of 4-(2-Methylpentyl)morpholine is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-(2-Methylpentyl)morpholine has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
4-(2-Methylpentyl)morpholine has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have a favorable pharmacokinetic profile, with good bioavailability and tissue distribution. 4-(2-Methylpentyl)morpholine has also been shown to have a long half-life, which makes it a suitable candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-Methylpentyl)morpholine in scientific research is its versatility. It can be used in a wide range of applications, and its properties can be modified to suit specific needs. However, one of the limitations of using 4-(2-Methylpentyl)morpholine is its cost. It is a relatively expensive compound, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-(2-Methylpentyl)morpholine in scientific research. One area of interest is the development of 4-(2-Methylpentyl)morpholine-based drugs for the treatment of cancer. Another area of interest is the use of 4-(2-Methylpentyl)morpholine in the development of new materials with unique properties. Additionally, 4-(2-Methylpentyl)morpholine may have potential applications in the field of agrochemicals, as it has been shown to have insecticidal properties.
Conclusion:
In conclusion, 4-(2-Methylpentyl)morpholine is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a suitable candidate for drug development, materials science, and agrochemicals. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-(2-Methylpentyl)morpholine involves the reaction between 2-methylpentan-1-amine and morpholine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the yield of 4-(2-Methylpentyl)morpholine is high. The purity of the synthesized 4-(2-Methylpentyl)morpholine can be improved by using different purification techniques.
Aplicaciones Científicas De Investigación
4-(2-Methylpentyl)morpholine has been extensively studied for its potential use in pharmaceuticals. It has been found to exhibit antitumor activity in various cancer cell lines. 4-(2-Methylpentyl)morpholine has also been shown to have anti-inflammatory, antifungal, and antibacterial properties.
Propiedades
Número CAS |
16627-39-7 |
|---|---|
Nombre del producto |
4-(2-Methylpentyl)morpholine |
Fórmula molecular |
C10H21NO |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
4-(2-methylpentyl)morpholine |
InChI |
InChI=1S/C10H21NO/c1-3-4-10(2)9-11-5-7-12-8-6-11/h10H,3-9H2,1-2H3 |
Clave InChI |
BDQXYBMVOPDDKE-UHFFFAOYSA-N |
SMILES |
CCCC(C)CN1CCOCC1 |
SMILES canónico |
CCCC(C)CN1CCOCC1 |
Sinónimos |
4-(2-Methylpentyl)morpholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



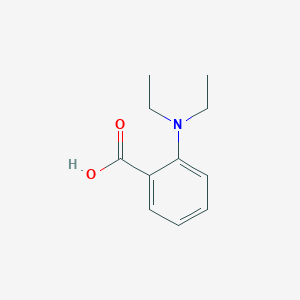
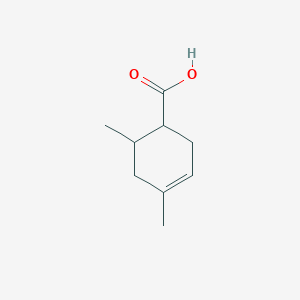
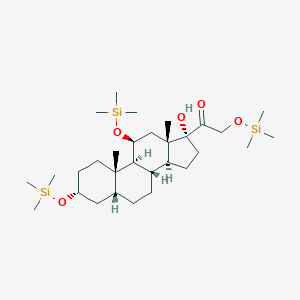
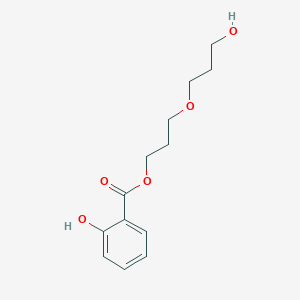
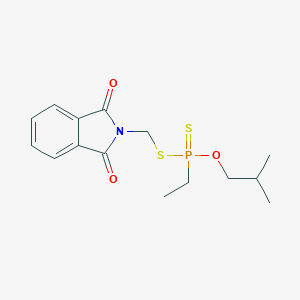
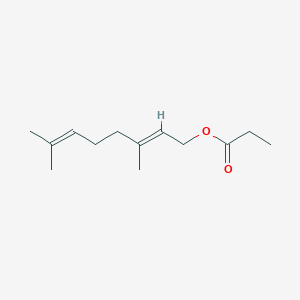
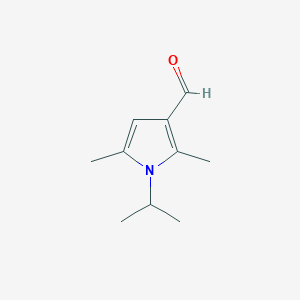
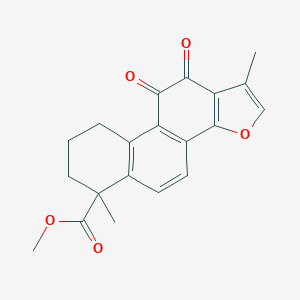
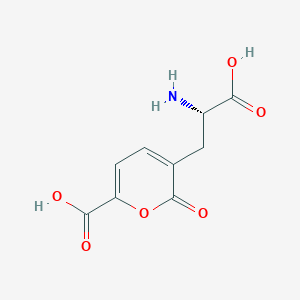
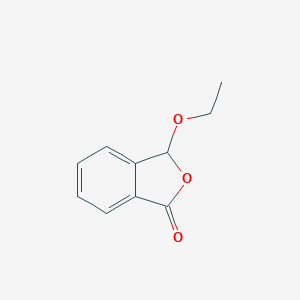
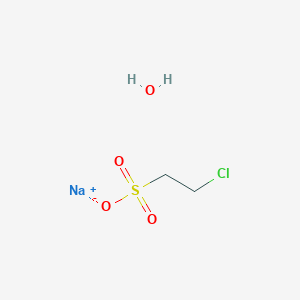
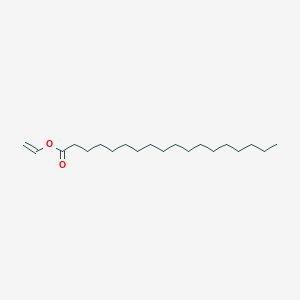
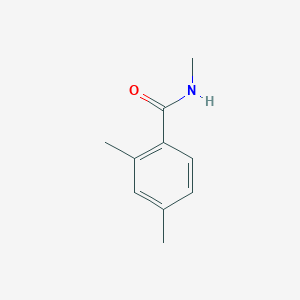
![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)